Cas no 1355585-46-4 (N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/1355585-46-4x500.png)
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide 化学的及び物理的性質
名前と識別子
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- N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]acetamide
- AKOS033051442
- EN300-26686908
- Z1103241970
- N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide
- 1355585-46-4
-
- インチ: 1S/C16H23N5O/c1-16(11-17,13-5-6-13)19-15(22)10-21-7-3-4-14(21)12-8-18-20(2)9-12/h8-9,13-14H,3-7,10H2,1-2H3,(H,19,22)
- InChIKey: RVHRUWMDKYUPRT-UHFFFAOYSA-N
- SMILES: O=C(CN1CCCC1C1C=NN(C)C=1)NC(C#N)(C)C1CC1
計算された属性
- 精确分子量: 301.19026037g/mol
- 同位素质量: 301.19026037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 482
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 74Ų
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686908-5g |
1355585-46-4 | 90% | 5g |
$2650.0 | 2023-09-11 | ||
Enamine | EN300-26686908-2.5g |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide |
1355585-46-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
Enamine | EN300-26686908-1.0g |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide |
1355585-46-4 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-26686908-10.0g |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide |
1355585-46-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
Enamine | EN300-26686908-0.1g |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide |
1355585-46-4 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
Enamine | EN300-26686908-0.5g |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide |
1355585-46-4 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
Enamine | EN300-26686908-1g |
1355585-46-4 | 90% | 1g |
$914.0 | 2023-09-11 | ||
Enamine | EN300-26686908-0.25g |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide |
1355585-46-4 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
Enamine | EN300-26686908-10g |
1355585-46-4 | 90% | 10g |
$3929.0 | 2023-09-11 | ||
Enamine | EN300-26686908-0.05g |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide |
1355585-46-4 | 95.0% | 0.05g |
$768.0 | 2025-03-20 |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
N-(1-cyano-1-cyclopropylethyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamideに関する追加情報
N-(1-Cyano-1-Cyclopropylethyl)-2-[2-(1-Methyl-1H-Pyrazol-4-Yl)Pyrrolidin-1-Yl]Acetamide: A Comprehensive Overview
N-(1-Cyano-1-Cyclopropylethyl)-2-[2-(1-Methyl-1H-Pyrazol-4-Yl)Pyrrolidin-1-Yl]Acetamide, identified by the CAS number 1355585-46-4, is a complex organic compound with a unique structure and potential applications in various fields. This compound has garnered attention due to its intricate molecular architecture, which combines elements of cyclopropane, pyrrolidine, and pyrazole rings. The integration of these structural motifs suggests potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.
The molecular structure of this compound is characterized by a central pyrrolidine ring substituted with a 1-methylpyrazole group at the 2-position. This substitution pattern is significant as it may influence the compound's pharmacokinetic properties and bioavailability. Additionally, the presence of a cyclopropylethyl group attached to the nitrogen atom introduces steric hindrance, which could play a role in modulating the compound's interactions with biological targets. The cyano group further adds to the compound's functional diversity, potentially enhancing its solubility and stability under physiological conditions.
Recent studies have explored the synthesis of this compound through multi-step processes involving advanced organic reactions such as Suzuki coupling and Stille coupling. These methods have enabled researchers to construct the complex framework efficiently, paving the way for further exploration of its properties. The synthesis process highlights the importance of stereochemistry and regioselectivity in achieving the desired product, underscoring the challenges associated with constructing such intricate molecules.
In terms of biological activity, preliminary assays have indicated that this compound exhibits moderate inhibitory effects on certain enzyme targets, suggesting its potential as a lead compound in drug development. However, further research is required to fully understand its mechanism of action and selectivity profile. The integration of computational modeling techniques, such as molecular docking and dynamics simulations, has provided valuable insights into how this compound interacts with its target proteins at the molecular level.
From an application standpoint, this compound holds promise in several therapeutic areas. Its structural features suggest potential anti-inflammatory or anti-cancer properties, making it a candidate for further investigation in these fields. Moreover, its unique combination of functional groups may enable it to serve as a building block for more complex molecules with enhanced biological activity.
In conclusion, N-(1-Cyano-1-Cyclopropylethyl)-2-[2-(1-Methyl-1H-Pyrazol-4-Yl)Pyrrolidin-1-Yl]Acetamide represents an intriguing molecule with both structural complexity and functional diversity. As research continues to uncover its properties and applications, this compound stands at the forefront of innovative chemical design and drug discovery efforts.
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